molecular formula C11H14ClNO5S B7450061 3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid

3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid

Cat. No.: B7450061
M. Wt: 307.75 g/mol
InChI Key: QGWIHVDGEDGRFK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid, also known as CHPS, is a sulfonamide compound that has been widely used in scientific research for its various biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid involves the binding of the compound to the active site of the target CA isoform. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can have various biological effects, depending on the specific isoform of CA that is inhibited.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific CA isoform that is inhibited. For example, inhibition of CA IX has been shown to decrease tumor growth and increase the efficacy of chemotherapy in certain types of cancer. Inhibition of CA XII has been shown to decrease the invasiveness of cancer cells and increase the efficacy of radiation therapy. Inhibition of CA II has been shown to decrease the production of aqueous humor in the eye, making it a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid in lab experiments is its selectivity for certain CA isoforms. This selectivity allows researchers to study the specific physiological roles of these enzymes without affecting other isoforms. However, this compound has some limitations, such as its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research involving 3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid. One potential direction is the development of more potent and selective CA inhibitors based on the structure of this compound. Another potential direction is the application of this compound in the development of new treatments for various diseases, such as cancer and glaucoma. Additionally, further research is needed to fully understand the physiological roles of the different CA isoforms and the potential effects of their inhibition by this compound.

Synthesis Methods

The synthesis of 3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid involves the reaction of 3-chloro-4-nitrobenzoic acid with 2-hydroxypropyl methyl sulfonate in the presence of a base catalyst. The resulting product is then reduced to this compound using a reducing agent such as sodium borohydride. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid has been widely used in scientific research as a tool for studying various biological processes. It has been used as a sulfonamide-based inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This compound has been shown to selectively inhibit certain isoforms of CAs, making it a valuable tool for studying the physiological roles of these enzymes.

Properties

IUPAC Name

3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-7(14)6-13(2)19(17,18)10-4-3-8(11(15)16)5-9(10)12/h3-5,7,14H,6H2,1-2H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWIHVDGEDGRFK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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